

An In-Depth Technical Guide to CAS Number 77757-14-3 (13-Dehydroxyindaconitine)

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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B600488

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 77757-14-3, also known as **13-Dehydroxyindaconitine** or 13,15-dideoxyaconitine. This diterpenoid alkaloid, isolated from plant species of the Aconitum genus, has garnered interest for its potential pharmacological activities. This document summarizes the available physicochemical data, explores its known biological effects, and provides detailed, representative experimental protocols for the evaluation of its key activities. The information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

13-Dehydroxyindaconitine is a complex diterpenoid alkaloid. Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
CAS Number	77757-14-3	General Chemical Databases
IUPAC Name	8-(acetyloxy)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate	[1]
Synonyms	13,15-dideoxyaconitine, 13-Dehydroxyindaconitine	[1]
Molecular Formula	C ₃₄ H ₄₇ NO ₉	[1]
Molecular Weight	613.74 g/mol	[1]
Appearance	Powder	[2]
Purity	Typically ≥97% (commercial sources)	[2]
Source	Aconitum sungpanense	[3][4]

Known Biological Activities and Mechanism of Action

Preliminary research and the general understanding of Aconitum alkaloids suggest that **13-Dehydroxyindaconitine** possesses several biological activities. The primary reported activities are antioxidant, anti-inflammatory, and potential anticancer effects. The mechanisms underlying these activities are areas of ongoing investigation.

Antioxidant Activity

13-Dehydroxyindaconitine has been reported to exhibit antioxidant properties.[5] The proposed mechanism involves the scavenging of free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. By neutralizing these radicals, the compound can help protect cells from damage.

Anti-inflammatory Effects

The anti-inflammatory potential of this alkaloid is believed to stem from its ability to modulate key inflammatory pathways. This may include the inhibition of pro-inflammatory cytokine production, potentially through the modulation of transcription factors such as NF- κ B.

Anticancer Potential

Some related Aconitum alkaloids have demonstrated cytotoxic effects against cancer cell lines. The proposed mechanism for **13-Dehydroxyindaconitine**'s potential anticancer activity involves the induction of apoptosis (programmed cell death) in cancer cells. This is thought to occur through the activation of caspases and the disruption of mitochondrial function.

Analgesic and Neurotoxic Effects of Related Alkaloids

It is important to note that many Aconitum alkaloids are known for their potent effects on the central nervous system, including analgesic and, at higher doses, neurotoxic effects. These effects are often mediated through the modulation of voltage-gated sodium channels. While specific data for **13-Dehydroxyindaconitine** is limited, this is a critical area for further investigation.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments that can be used to characterize the biological activities of **13-Dehydroxyindaconitine**. These are general protocols and may require optimization for this specific compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

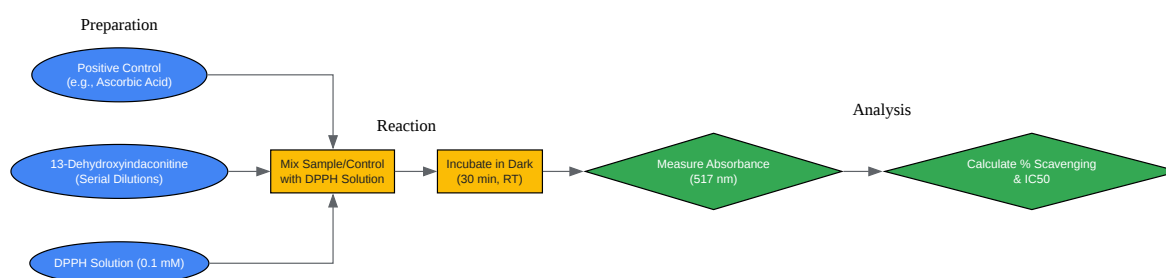
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the compound and can be measured spectrophotometrically.

Methodology:

- Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
 - Prepare a stock solution of **13-Dehydroxyindaconitine** in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
 - Prepare a series of dilutions of the compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
 - Ascorbic acid or Trolox can be used as a positive control.
- Assay Procedure:
 - To 2 mL of the DPPH solution, add 2 mL of each dilution of the compound or the positive control.
 - For the blank, use 2 mL of the solvent instead of the compound solution.
 - Incubate the mixtures in the dark at room temperature for 30 minutes.
 - Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
- Data Analysis:
 - The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:
 - A_{control} is the absorbance of the DPPH solution without the sample.
 - A_{sample} is the absorbance of the DPPH solution with the sample.
 - The IC_{50} value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity

against the concentration of the compound.



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DPPH Radical Scavenging Assay Workflow.

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This cell-based assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.

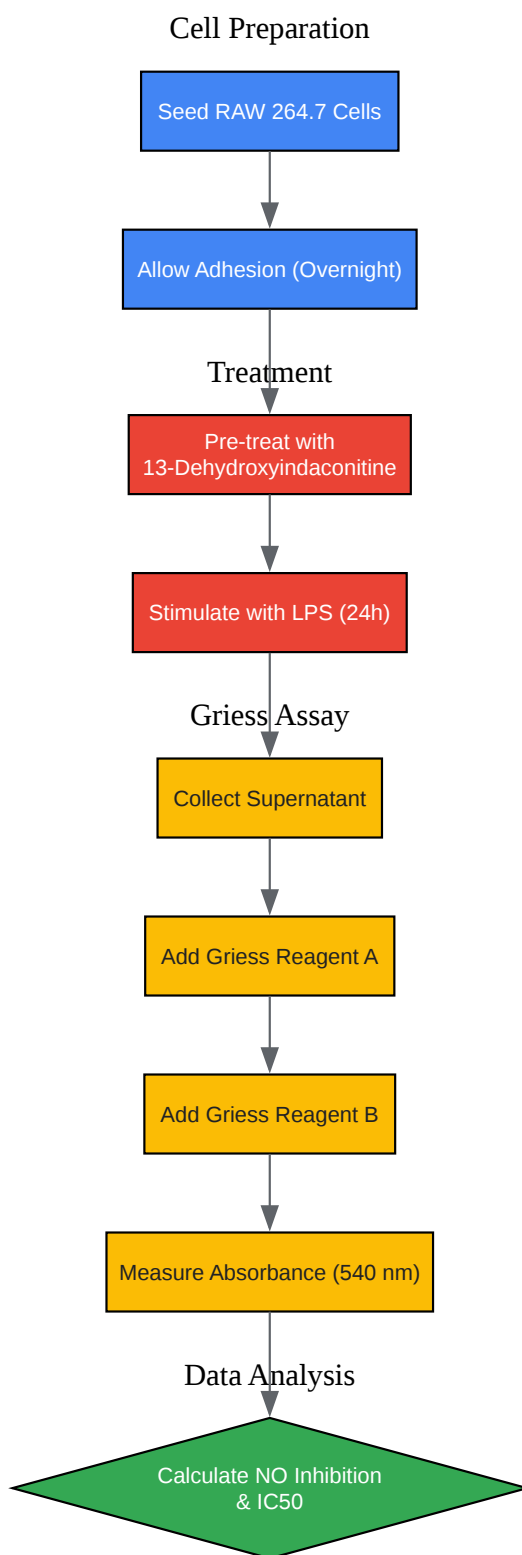
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The amount of NO produced can be quantified indirectly by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

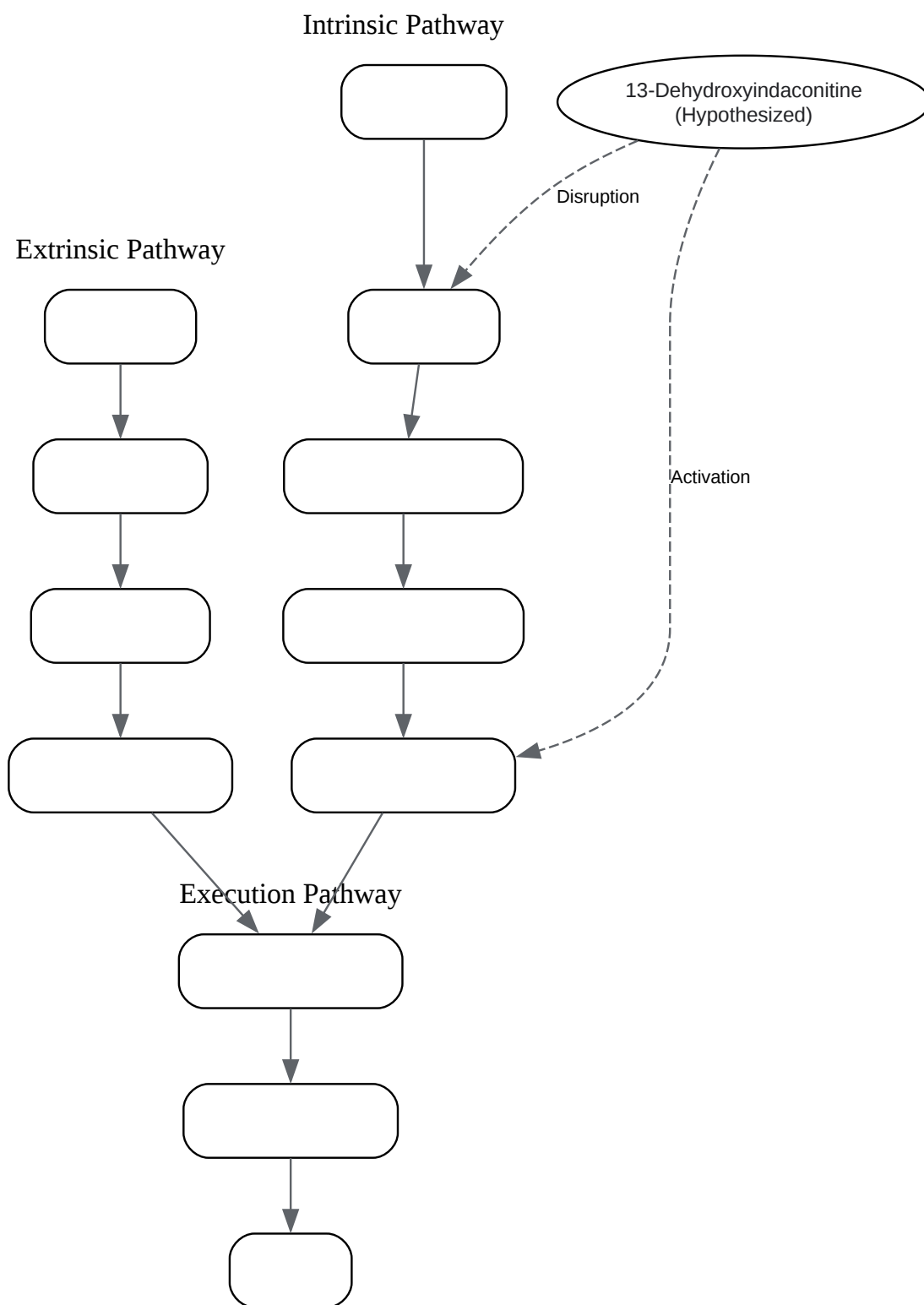
Methodology:

- Cell Culture and Seeding:

- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Treatment:
 - Treat the cells with various concentrations of **13-Dehydroxyindaconitine** for 1 hour.
 - Subsequently, stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours.
 - Include a vehicle control (cells treated with solvent), a negative control (untreated cells), and a positive control (cells treated with a known inhibitor of NO production, e.g., L-NAME).
- Nitrite Quantification (Griess Assay):
 - After the incubation period, collect 50 μL of the cell culture supernatant from each well.
 - Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve using known concentrations of sodium nitrite.
 - Determine the nitrite concentration in each sample from the standard curve.
 - Calculate the percentage of inhibition of NO production for each concentration of the compound.

- Determine the IC₅₀ value.





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